molecular formula C8H8ClNO3 B1449844 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride CAS No. 15832-17-4

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride

Cat. No.: B1449844
CAS No.: 15832-17-4
M. Wt: 201.61 g/mol
InChI Key: YEOHZVYRGCZVEC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride typically involves the reaction of 5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride include:

    Pyridoxine hydrochloride:

    5-Hydroxy-6-methylpyridine-3,4-dicarbaldehyde: The free base form of the compound without the hydrochloride salt.

    3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride: Another structurally related compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-4,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOHZVYRGCZVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
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5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
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5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
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5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
Reactant of Route 5
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
Reactant of Route 6
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride

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